molecular formula C19H18N4O5 B2509488 1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea CAS No. 1286719-47-8

1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea

Cat. No. B2509488
CAS RN: 1286719-47-8
M. Wt: 382.376
InChI Key: ARZACZHPNGZVFH-UHFFFAOYSA-N
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Description

1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C19H18N4O5 and its molecular weight is 382.376. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analytical Applications

The synthesis of deuterium-labeled compounds, such as AR-A014418, which shares structural similarities with the query compound, highlights their potential use in analytical chemistry for drug absorption, distribution, and pharmacokinetics studies. The stable isotope labeling facilitates the identification and quantification of drugs in biological matrices using liquid chromatography-mass spectrometry (LC-MS) analysis (Liang et al., 2020).

Radiochemistry and Imaging Studies

Research involving the radiolabeling of glycogen synthase kinase-3beta (GSK-3β) inhibitors, such as AR-A014418, with carbon-11 for positron emission tomography (PET) imaging studies, demonstrates the utility of such compounds in neuroscientific research. Although the specific compound showed poor brain penetration, the approach indicates the potential for investigating neurodegenerative disorders and the mechanisms of action of GSK-3β inhibitors (Vasdev et al., 2005).

Mechanistic Studies and Chemical Synthesis

Investigations into the mechanism of formation of oxadiazoles from specific precursor compounds can provide valuable insights into synthetic pathways and the chemical properties of oxadiazole derivatives. These studies contribute to our understanding of chemical reactivity and can inform the synthesis of novel compounds with potential therapeutic applications (Hunter & Neilson, 1985).

properties

IUPAC Name

1-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c1-25-14-5-2-12(3-6-14)11-20-18(24)21-19-23-22-17(28-19)13-4-7-15-16(10-13)27-9-8-26-15/h2-7,10H,8-9,11H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZACZHPNGZVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea

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